molecular formula C12H12N2O3 B3163666 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885274-73-7

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B3163666
CAS No.: 885274-73-7
M. Wt: 232.23 g/mol
InChI Key: IYMMHVKKUAJPHJ-UHFFFAOYSA-N
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Description

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features an amino group attached to a phenyl ring and an ethyl ester group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminoacetophenone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The reaction conditions usually involve refluxing the reaction mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms of the oxazole ring.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(3-Amino-phenyl)-imidazole-4-carboxylic acid ethyl ester: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMHVKKUAJPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653024
Record name Ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-73-7
Record name 4-Oxazolecarboxylic acid, 2-(3-aminophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-aminophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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